molecular formula C12H12F3NO2 B2656664 N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 2361640-67-5

N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2656664
CAS No.: 2361640-67-5
M. Wt: 259.228
InChI Key: MRYDPHQZGVMAST-UHFFFAOYSA-N
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Description

N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a methoxymethyl group attached to a phenyl ring, along with a prop-2-enamide moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Phenyl Ring Substituents: The trifluoromethyl and methoxymethyl groups are introduced onto the phenyl ring through electrophilic aromatic substitution reactions. Common reagents for these substitutions include trifluoromethylating agents and methoxymethylating agents.

    Amide Formation: The prop-2-enamide moiety is introduced through an amide coupling reaction. This can be achieved using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base (e.g., triethylamine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The methoxymethyl group may also contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]acetamide
  • N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]but-2-enamide
  • N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-ynamide

Uniqueness

N-[4-(Methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the specific combination of its functional groups, which impart distinct chemical and physical properties

Properties

IUPAC Name

N-[4-(methoxymethyl)-3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c1-3-11(17)16-9-5-4-8(7-18-2)10(6-9)12(13,14)15/h3-6H,1,7H2,2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYDPHQZGVMAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)NC(=O)C=C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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